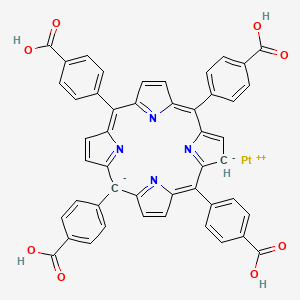
Platinum meso-Tetra(4-carboxyphenyl)porphine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Platinum(2+) 2,7,12,17-tetrakis(4-carboxyphenyl)-21,22,23,24-tetraazapentacyclo[16.2.1.1(3),?.1?,(1)(1).1(1)(3),(1)?]tetracosa-1(21),3(24),4,6,8(23),10,12,14,16(22),17,19-undecaene-2,9-diide is a complex compound that belongs to the family of metalloporphyrins. Metalloporphyrins are known for their unique photophysical and photochemical properties, making them valuable in various scientific and industrial applications .
Méthodes De Préparation
The synthesis of platinum(2+) 2,7,12,17-tetrakis(4-carboxyphenyl)-21,22,23,24-tetraazapentacyclo[16.2.1.1(3),?.1?,(1)(1).1(1)(3),(1)?]tetracosa-1(21),3(24),4,6,8(23),10,12,14,16(22),17,19-undecaene-2,9-diide typically involves the reaction of platinum salts with tetrakis(4-carboxyphenyl)porphyrin under controlled conditions. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures . Industrial production methods may involve scaling up this reaction using continuous flow reactors to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride.
Substitution: The carboxyl groups can undergo substitution reactions with nucleophiles like amines or alcohols to form amides or esters.
Common reagents and conditions used in these reactions include acidic or basic catalysts, and the major products formed depend on the specific reagents and conditions employed.
Applications De Recherche Scientifique
Platinum(2+) 2,7,12,17-tetrakis(4-carboxyphenyl)-21,22,23,24-tetraazapentacyclo[16.2.1.1(3),?.1?,(1)(1).1(1)(3),(1)?]tetracosa-1(21),3(24),4,6,8(23),10,12,14,16(22),17,19-undecaene-2,9-diide has a wide range of scientific research applications:
Chemistry: Used as a catalyst in various organic reactions due to its ability to facilitate electron transfer processes.
Biology: Employed in the study of metalloproteins and enzyme mimetics.
Mécanisme D'action
The compound exerts its effects primarily through its ability to interact with light and generate reactive oxygen species (ROS). In photodynamic therapy, for example, the compound absorbs light and transfers energy to molecular oxygen, producing singlet oxygen, which can induce cell death in cancer cells . The molecular targets and pathways involved include cellular membranes, proteins, and nucleic acids, leading to oxidative damage and apoptosis.
Comparaison Avec Des Composés Similaires
Compared to other metalloporphyrins, platinum(2+) 2,7,12,17-tetrakis(4-carboxyphenyl)-21,22,23,24-tetraazapentacyclo[16.2.1.1(3),?.1?,(1)(1).1(1)(3),(1)?]tetracosa-1(21),3(24),4,6,8(23),10,12,14,16(22),17,19-undecaene-2,9-diide stands out due to its enhanced stability and photophysical properties. Similar compounds include:
Tetrakis(4-carboxyphenyl)porphyrin (TCPP): A precursor to the platinum complex with similar applications in catalysis and photodynamic therapy.
1,2,4,5-tetrakis(4-carboxyphenyl)benzene (H4TCPB): Used in the synthesis of metal-organic frameworks (MOFs) with luminescent properties.
These compounds share structural similarities but differ in their metal centers and specific applications.
Propriétés
Formule moléculaire |
C48H28N4O8Pt |
|---|---|
Poids moléculaire |
983.8 g/mol |
Nom IUPAC |
platinum(2+);4-[10,15,20-tris(4-carboxyphenyl)-12H-porphyrin-5,12-diid-5-yl]benzoic acid |
InChI |
InChI=1S/C48H28N4O8.Pt/c53-45(54)29-9-1-25(2-10-29)41-33-17-19-35(49-33)42(26-3-11-30(12-4-26)46(55)56)37-21-23-39(51-37)44(28-7-15-32(16-8-28)48(59)60)40-24-22-38(52-40)43(36-20-18-34(41)50-36)27-5-13-31(14-6-27)47(57)58;/h1-24H,(H,53,54)(H,55,56)(H,57,58)(H,59,60);/q-2;+2 |
Clé InChI |
RPWHXABUDCZKND-UHFFFAOYSA-N |
SMILES canonique |
[CH-]1C=C2C(=C3C=CC(=N3)C(=C4C=CC(=N4)[C-](C5=NC(=C(C1=N2)C6=CC=C(C=C6)C(=O)O)C=C5)C7=CC=C(C=C7)C(=O)O)C8=CC=C(C=C8)C(=O)O)C9=CC=C(C=C9)C(=O)O.[Pt+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


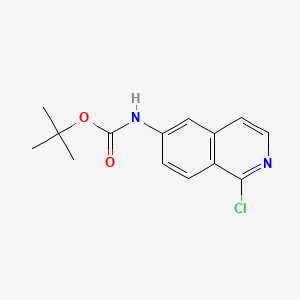
![N-(3-fluorophenyl)-3-[4-oxo-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]propanamide](/img/structure/B12507481.png)
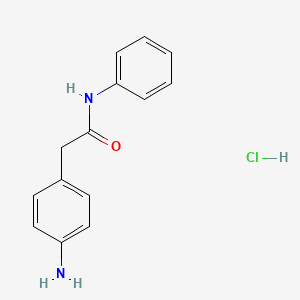
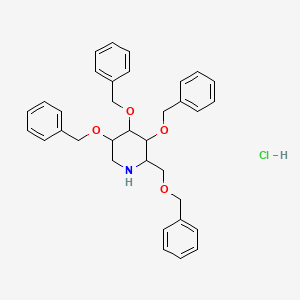
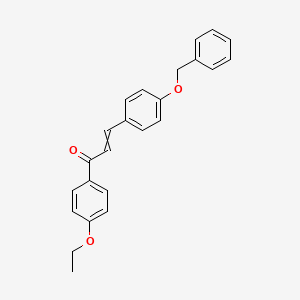
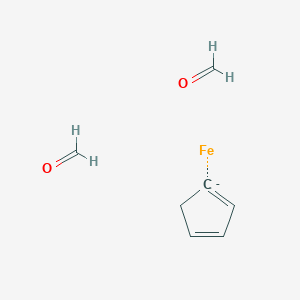
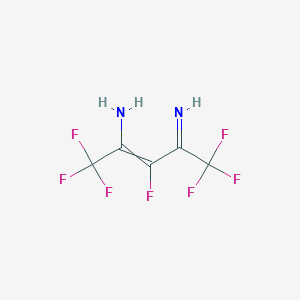
![(11-Chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl) 2-[methyl-(4-methyl-4-sulfanylpentanoyl)amino]propanoate](/img/structure/B12507511.png)
![5,7-dihydroxy-3-[4-[3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydropyran-2-yl]oxyphenyl]chromen-4-one;Sophoricoside](/img/structure/B12507513.png)
![3-[2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]-6-ethyl-2-(3-fluorophenyl)pyrimidin-4(3H)-one](/img/structure/B12507521.png)
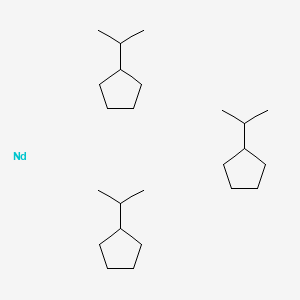
methyl}-2-methylpropane-2-sulfinamide](/img/structure/B12507543.png)
![12-Phenyl-12h-benzo[b]phenothiazine](/img/structure/B12507563.png)
![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[de]isochromene-1,3-dione](/img/structure/B12507569.png)
